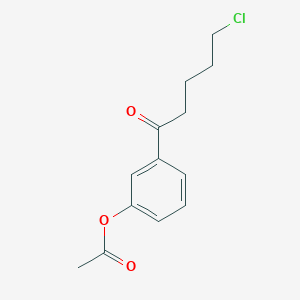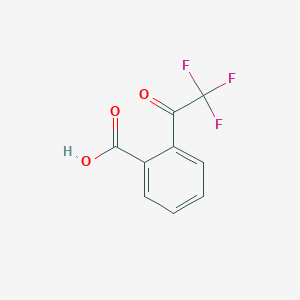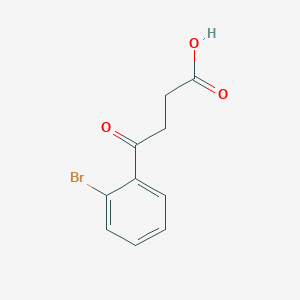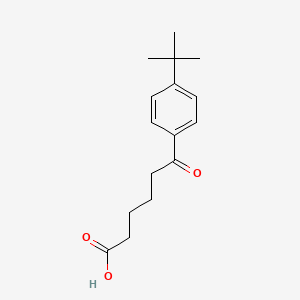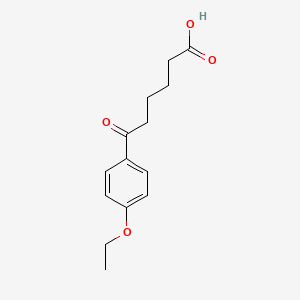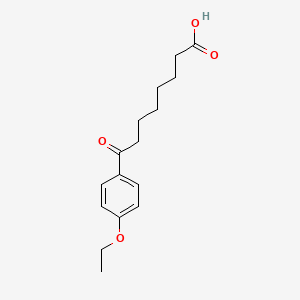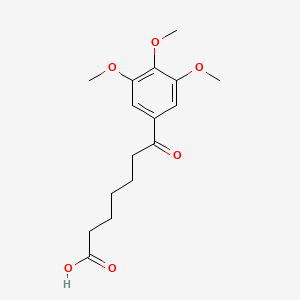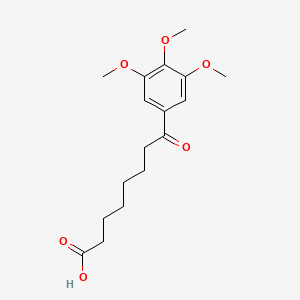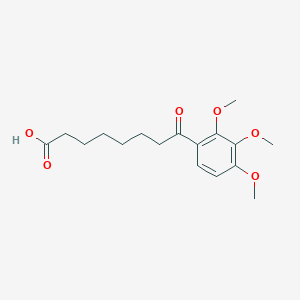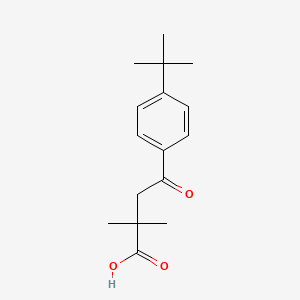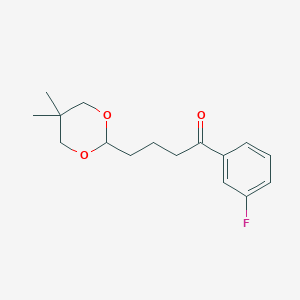
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorobutyrophenone (4-DMBFBP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a member of the class of compounds known as fluorobutyrophenones and is characterized by its unique chemical structure and properties. 4-DMBFBP has been studied for its potential use in a variety of applications, including drug design, drug delivery, and biochemistry.
Scientific Research Applications
Stepwise Synthesis for Solar Cells
One application of derivatives of this compound is in the stepwise synthesis of oligophenylenevinylenes (OPVs), which are then utilized as active materials in photovoltaic cells. These materials show promise in the development of plastic solar cells, with conversion efficiencies in the range of 0.5-1% when blended with the soluble C(60) derivative PCBM. This research highlights the potential of these materials in renewable energy technologies (Jørgensen & Krebs, 2005).
Synthesis of Amino Acid Derivatives
Another study explored the synthesis of amino acid derivatives involving the condensation of an "aminoacid moiety" with dimethyl derivatives, showcasing the compound's relevance in the synthesis of novel organic molecules. These amino acid derivatives hold potential for various biochemical applications (Dubois et al., 1991).
Catalysis and Material Science
Research also delves into the compound's application in catalysis and material science. For instance, a study reported the use of a derivative in the synthesis of 1,8-dioxo-octahydro-xanthenes under solvent-free conditions, demonstrating the compound's utility in facilitating environmentally friendly chemical reactions (Heravi, 2009).
Progesterone Receptor Modulators
The compound also finds application in the development of new pyrrole-oxindole progesterone receptor modulators, indicating its potential in medical research, particularly in areas concerning female healthcare such as contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Glycerol Conversion
Another study investigated the acid-catalyzed condensation of glycerol with dimethyl acetals, focusing on the synthesis of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research points towards the compound's role in creating novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGLVYODZARRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645929 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-06-6 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
